molecular formula C25H24N4S B11515092 2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11515092
M. Wt: 412.6 g/mol
InChI Key: KKMCFUYXOSYXGE-UHFFFAOYSA-N
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Description

2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a triazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Triazole Ring: The triazole ring can be formed through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Coupling Reactions: The quinoline and triazole moieties are then coupled using suitable linkers and reaction conditions, such as the use of base catalysts and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties, making it valuable in the development of sensors and electronic devices.

    Biological Research: The compound can be used as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylphenyl ether: This compound shares the quinoline moiety but differs in the substituents and overall structure.

    2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Another compound with a quinoline moiety, but with different functional groups and ring systems.

Uniqueness

2-(3,4-dihydroquinolin-1(2H)-ylmethyl)-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific combination of the quinoline and triazole moieties, along with the aromatic substituents

Properties

Molecular Formula

C25H24N4S

Molecular Weight

412.6 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-(4-methylphenyl)-4-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C25H24N4S/c1-19-13-15-21(16-14-19)24-26-28(25(30)29(24)22-10-3-2-4-11-22)18-27-17-7-9-20-8-5-6-12-23(20)27/h2-6,8,10-16H,7,9,17-18H2,1H3

InChI Key

KKMCFUYXOSYXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCCC5=CC=CC=C54

Origin of Product

United States

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